6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
6-Cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a pyrazolo-pyridine derivative characterized by a cyclopropyl group at position 6, an ethyl group at position 1, and a carboxylic acid moiety at position 2. The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the carboxylic acid moiety facilitates interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
6-cyclopropyl-1-ethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-15-11-9(6-13-15)8(12(16)17)5-10(14-11)7-3-4-7/h5-7H,2-4H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOJFHZWBXRJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-ethyl-3-cyclopropyl-1H-pyrazole-4-carboxylic acid with a suitable pyridine derivative under acidic or basic conditions. The reaction is often carried out in solvents like acetic acid or ethanol, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and scalability. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[3,4-b]pyridine core is a privileged structure in drug discovery. Below is a detailed comparison of the target compound with its analogs, focusing on substituent effects, molecular properties, and biological activities.
Substituent Variations and Molecular Properties
Biological Activity
6-Cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C12H13N3O2
- Molecular Weight : 231.25 g/mol
- CAS Number : 954261-91-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activities or receptor functions, which can lead to therapeutic effects in various diseases. For example, it has been shown to inhibit specific enzymes involved in cancer progression and inflammation .
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-b]pyridines, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that compounds within this class can induce apoptosis and inhibit tumor growth without affecting normal cells .
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 0.75 | Strong antiproliferative activity |
| HCT116 | 1.5 | Moderate inhibition |
| A375 | 2.0 | Significant cytotoxicity |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. It exhibits effectiveness against both bacterial and viral pathogens by targeting critical biochemical pathways necessary for microbial survival .
Enzyme Inhibition
This compound has been identified as an inhibitor of several key enzymes:
- Phosphodiesterase (PDE) : Inhibits PDE activity, which is linked to various inflammatory diseases.
- Cyclin-dependent kinases (CDKs) : Exhibits potent inhibition against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by modifications in its structure:
- Substituents at the 4-position : Altering the nature of substituents can enhance or reduce biological activity.
- Cyclopropyl group : Contributes to the unique binding affinity towards molecular targets.
Case Studies
A study evaluating a series of pyrazolo[3,4-b]pyridine derivatives highlighted the importance of structural modifications in enhancing anticancer potency. The most promising compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
- Methodology :
- Route 1 : Condensation of 5-aminopyrazole derivatives with cyclopropane-containing ketones, followed by cyclization under acidic conditions (e.g., HCl/EtOH) .
- Route 2 : Multi-step synthesis involving tert-butyl protection of intermediates to enhance regioselectivity, as demonstrated in analogous pyrrolo[3,4-b]pyridine syntheses .
- Key Steps :
- Use of chiral amines to control stereochemistry.
- Boc protection/deprotection for functional group compatibility .
- Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Condensation-Cyclization | 65-78 | HCl/EtOH, 80°C | |
| Multi-step (Boc-protected) | 52 | Pd catalysis, DMF, 110°C |
Q. How can structural characterization be performed for this compound?
- Analytical Techniques :
- NMR : Confirm cyclopropyl protons (δ 0.8–1.2 ppm) and pyrazole/ethyl group integration .
- Mass Spectrometry : Exact mass calculation (C₁₂H₁₄N₃O₂: 248.1036 g/mol) to verify molecular ion peaks .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Q. What solubility challenges are associated with this compound, and how can they be addressed?
- Challenges : Low aqueous solubility due to hydrophobic cyclopropyl and ethyl groups.
- Solutions :
- Use co-solvents (e.g., DMSO:water mixtures) for in vitro assays .
- Salt formation (e.g., sodium or ammonium salts) to improve solubility in polar solvents .
Advanced Research Questions
Q. How can experimental design address instability of the cyclopropane ring during synthesis?
- Mitigation Strategies :
- Avoid strong acids/bases; use mild conditions (pH 6–8) to prevent ring-opening .
- Low-temperature reactions (<40°C) to minimize thermal stress .
Q. How to resolve contradictory data in biological activity studies (e.g., antimicrobial vs. inactive results)?
- Root Causes :
- Substituent effects (e.g., electron-withdrawing groups enhance antimicrobial activity) .
- Assay variability (e.g., MIC values differ due to bacterial strain specificity) .
- Methodological Adjustments :
- Standardize assay protocols (e.g., CLSI guidelines).
- Synthesize derivatives with controlled substituents to isolate structure-activity relationships .
Q. What strategies improve regioselectivity in electrophilic substitution reactions on the pyrazolo[3,4-b]pyridine core?
- Approaches :
- Directing groups (e.g., carboxylic acid at position 4) to favor substitution at position 5 or 7 .
- Use of Lewis acids (e.g., AlCl₃) to stabilize transition states in nitration or halogenation .
Q. What safety protocols are critical for handling this compound?
- PPE Requirements : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential dust/aerosol formation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
